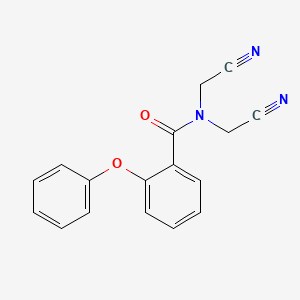![molecular formula C22H28N4O3S B11029098 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]butanamide](/img/structure/B11029098.png)
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE is a complex organic compound that belongs to the class of pyridines and benzodiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and benzodiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE can undergo various chemical reactions such as:
Oxidation: This reaction may involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could potentially reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE: A simpler analog with similar structural features.
1-METHYL-1H-1,3-BENZODIAZOLE: A related compound with a benzodiazole core.
3-(METHYLSULFANYL)PROPYL]BUTANAMIDE: Another analog with a similar side chain.
Uniqueness
4-(4-HYDROXY-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BUTANAMIDE is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H28N4O3S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[1-(1-methylbenzimidazol-2-yl)-3-methylsulfanylpropyl]butanamide |
InChI |
InChI=1S/C22H28N4O3S/c1-15-13-16(27)14-21(29)26(15)11-6-9-20(28)23-18(10-12-30-3)22-24-17-7-4-5-8-19(17)25(22)2/h4-5,7-8,13-14,18,27H,6,9-12H2,1-3H3,(H,23,28) |
InChI-Schlüssel |
CBBRGXAFMPETEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide](/img/structure/B11029035.png)


![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029054.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B11029073.png)

![3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11029079.png)

![4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029086.png)
![N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11029091.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029092.png)
